5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone
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Description
Scientific Research Applications
Synthesis and Derivative Formation
5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone has been involved in the synthesis of various compounds. For instance, Gireaud et al. (2006) discussed the synthesis of 6-amino-6-deoxy-d-gulono- and l-gulono-1,6-lactams from corresponding glycono-1,4-lactones, indicating the importance of this compound in creating azido-6-deoxy derivatives (Gireaud et al., 2006). Additionally, Gradnig et al. (1991) utilized a related compound in the synthesis of a tetrahydroxyquinolizidine, showing its role in complex molecule synthesis (Gradnig et al., 1991).
Reactivity and Transformation Studies
Yang et al. (2000) explored the reactivity of 2,3-Bis-O-(tert-butyldimethylsilyl)-5,6-O-isopropylidene-d-glucono-1,4-lactone, a closely related compound, demonstrating its potential in generating highly functionalized molecules through various chemical reactions (Yang et al., 2000).
Polyurethane Synthesis
In the field of polymer science, Yamanaka and Hashimoto (2002) synthesized new polyurethanes using derivatives of L-gulonolactone, including 5,6-O-isopropylidene-L-gulono-1,4-lactone, highlighting its utility in creating materials with specific properties (Yamanaka & Hashimoto, 2002).
Synthesis of Novel Sugars and Derivatives
Various researchers have used derivatives of L-gulono-1,4-lactone in synthesizing new sugars and sugar derivatives. For example, Chun et al. (2000) synthesized D- and L-2',3'-dideoxy-2',3'-endo-methylene nucleosides, which are potential antiviral agents, using a process that involved derivatives of L-gulono-1,4-lactone (Chun et al., 2000).
properties
IUPAC Name |
(3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O5Si/c1-14(2,3)24(6,7)20-8-9(17-18-16)10-11-12(13(19)21-10)23-15(4,5)22-11/h9-12H,8H2,1-7H3/t9-,10+,11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODRPLKUCBFVPS-USZNOCQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)OC2C(CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555951 |
Source
|
Record name | (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone | |
CAS RN |
118464-49-6 |
Source
|
Record name | (3aS,6R,6aS)-6-[(1S)-1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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